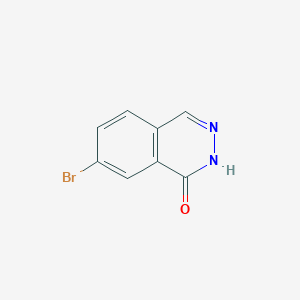

7-Bromophthalazin-1(2H)-one

Description

Properties

IUPAC Name |

7-bromo-2H-phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-6-2-1-5-4-10-11-8(12)7(5)3-6/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGWROXJIYDRIMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30624056 | |

| Record name | 7-Bromophthalazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152265-57-1 | |

| Record name | 7-Bromophthalazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-2H-phthalazin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Synthesis of 7-Bromophthalazin-1(2H)-one

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The phthalazinone core is a privileged structure found in numerous pharmacologically active compounds, and the 7-bromo derivative serves as a critical intermediate for further functionalization via cross-coupling and other substitution reactions.[1][2] This document details the primary and most efficient synthetic routes, including mechanistic insights, step-by-step experimental protocols, and a comparative analysis of different approaches. The content is tailored for researchers, chemists, and professionals in the field of drug discovery, offering both theoretical grounding and practical, field-proven insights to enable successful synthesis and process optimization.

Introduction: The Significance of the Phthalazinone Scaffold

Phthalazinones are a class of fused nitrogen-containing heterocyclic compounds that have garnered substantial attention from the scientific community. Their versatile pharmacological profile includes activities such as anticancer, antihypertensive, anti-inflammatory, and antidiabetic properties.[1][2][3] Notably, the blockbuster PARP inhibitor Olaparib features a phthalazinone core, underscoring the scaffold's value in modern drug design.[1]

This compound is a particularly valuable intermediate. The bromine atom at the 7-position provides a reactive handle for introducing molecular diversity. It is amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the strategic installation of various aryl, heteroaryl, or alkyl groups to explore structure-activity relationships (SAR) in drug discovery programs.[4] This guide focuses on the foundational synthesis of this key building block.

Retrosynthetic Analysis & Core Strategy

A logical retrosynthetic disconnection of the target molecule, this compound, reveals the core strategy for its assembly. The phthalazinone ring is a six-membered heterocycle fused to a benzene ring, containing two adjacent nitrogen atoms. This structure is classically formed by the condensation of a hydrazine moiety with a dicarbonyl precursor or its equivalent.

The primary disconnection breaks the two C-N bonds formed during the cyclization, leading back to hydrazine and a suitably substituted benzene derivative containing two carbonyl functionalities (or their precursors) in an ortho relationship. For the 7-bromo isomer, this precursor must be a 4-bromo-substituted benzene derivative. The most common and accessible starting materials are therefore 4-bromophthalic acid, 4-bromophthalic anhydride, or a related derivative like 5-bromo-2-formylbenzoic acid.

Caption: Retrosynthetic analysis of this compound.

Primary Synthesis Pathway: From 5-Bromo-2-formylbenzoic Acid

This is one of the most direct and efficient methods reported for the synthesis of this compound. It involves a one-pot reaction where hydrazine hydrate condenses with 5-bromo-2-formylbenzoic acid to form the stable phthalazinone ring system.

Reaction Scheme & Mechanism

The reaction proceeds via a classical condensation mechanism. Hydrazine, a potent binucleophile, first attacks the more electrophilic aldehyde carbonyl group to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom onto the carboxylic acid carbonyl, leading to a cyclic intermediate which then dehydrates to yield the final aromatic phthalazinone product.

Caption: Synthesis of this compound from 5-bromo-2-formylbenzoic acid.

Experimental Protocol

This protocol is adapted from a documented procedure.[5]

Materials:

-

5-Bromo-2-formylbenzoic acid (1.0 eq)

-

Hydrazine hydrate (~64-85% solution, 5.0 eq)

-

Water (to make a 3M solution of the starting acid)

-

Ice water

-

Ethanol or Isopropyl alcohol (for washing/recrystallization if needed)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a 3M solution of 5-bromo-2-formylbenzoic acid in water.

-

Expert Insight: Using a concentrated aqueous solution facilitates the reaction and often allows the product to precipitate upon formation or cooling, simplifying isolation.

-

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (5.0 equivalents) dropwise via a syringe or dropping funnel.

-

Causality: A significant excess of hydrazine is used to drive the reaction to completion and compensate for its volatility at higher temperatures. The addition may be exothermic; for larger scale reactions, cooling might be necessary during addition.

-

-

Heating: Heat the reaction mixture to 95 °C. Maintain this temperature with stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Product Isolation: Once the reaction is complete, cool the mixture to room temperature. The product often begins to precipitate. Further cool the flask in an ice bath to maximize precipitation.

-

Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove excess hydrazine and other water-soluble impurities. A subsequent wash with a cold alcohol (like ethanol) can aid in drying.

-

Drying: Dry the isolated white solid under vacuum overnight to yield this compound.[5]

Characterization:

-

¹H NMR (500 MHz, DMSO-d₆): δ 12.82 (br s, 1H, NH), 8.39 (s, 1H), 8.30 (d, J=2.0 Hz, 1H), 8.11 (dd, J=8.5, 2.2 Hz, 1H), 7.90 (d, J=8.3 Hz, 1H).[5]

-

MS (ESI): m/z = 225.0 [M+H]⁺.[5]

Alternative Pathway: From 4-Bromophthalic Anhydride

The synthesis of phthalazinones from phthalic anhydrides is a cornerstone of heterocyclic chemistry.[6] This method is highly reliable, and the starting material, 4-bromophthalic anhydride, is commercially available or can be prepared from 4-bromophthalic acid.[7][8]

Reaction Scheme & Mechanism

The mechanism involves two key steps. First, one of the nitrogen atoms of hydrazine performs a nucleophilic attack on one of the anhydride carbonyls, causing the ring to open and form a 2-carboxy-5-bromobenzoyl hydrazide intermediate. This intermediate then undergoes intramolecular cyclization by attack of the terminal nitrogen onto the remaining carboxylic acid, followed by dehydration under heating to form the final product.

Caption: Synthesis from 4-Bromophthalic Anhydride.

General Experimental Protocol

This is a generalized protocol based on standard procedures for this type of transformation.[6]

Materials:

-

4-Bromophthalic anhydride (1.0 eq)

-

Hydrazine hydrate (~64-85% solution, 1.1 - 2.0 eq)

-

Solvent: Ethanol, Isopropyl alcohol, or Acetic Acid

-

Dilute aqueous acid (e.g., 1M HCl) for pH adjustment

Procedure:

-

Reaction Setup: Suspend 4-bromophthalic anhydride in a suitable solvent (e.g., ethanol) in a round-bottom flask equipped with a reflux condenser.

-

Hydrazine Addition: Add hydrazine hydrate dropwise to the stirred suspension at room temperature.

-

Expert Insight: The reaction can be highly exothermic. Controlling the addition rate is crucial to prevent overheating. The initial ring-opening is often rapid.

-

-

Heating: Heat the mixture to reflux for 2-4 hours to drive the cyclization and dehydration steps. The reaction mixture typically becomes a clearer solution before the product begins to precipitate.

-

Isolation: Cool the reaction to room temperature and then in an ice bath. If the product precipitates, it can be collected by filtration.

-

Purification: The crude product is filtered and washed with cold solvent. If impurities remain, the pH of the filtrate can be adjusted to neutral with dilute acid to precipitate any remaining product. Recrystallization from a suitable solvent like ethanol or acetic acid can be performed to achieve high purity.

Data and Pathway Comparison

| Feature | Pathway 1: From 5-Bromo-2-formylbenzoic Acid | Pathway 2: From 4-Bromophthalic Anhydride |

| Starting Material | 5-Bromo-2-formylbenzoic acid | 4-Bromophthalic anhydride / 4-Bromophthalic acid |

| Key Reagent | Hydrazine Hydrate | Hydrazine Hydrate |

| Number of Steps | 1 | 1 (from anhydride) or 2 (from acid) |

| Typical Solvents | Water, Alcohols | Alcohols, Acetic Acid |

| Reaction Conditions | 95 °C | Reflux |

| Advantages | High atom economy, direct route. | Very common and robust reaction, tolerant of various conditions. |

| Disadvantages | Starting material may be less common than phthalic anhydride derivatives. | Ring-opening can sometimes lead to side products if not driven to cyclization. |

Safety and Handling

-

Hydrazine Hydrate: Is highly toxic, corrosive, and a suspected carcinogen. It should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Brominated Aromatics: These compounds are irritants. Avoid inhalation of dust and skin contact.

-

Reaction Conditions: The reactions can be exothermic. Proper control of reagent addition and temperature is necessary, especially on a larger scale.

Conclusion

The synthesis of this compound is readily achievable through well-established synthetic organic chemistry principles. The most direct and efficient documented route begins with 5-bromo-2-formylbenzoic acid, offering a straightforward one-pot condensation with hydrazine. An equally robust and reliable alternative involves the reaction of 4-bromophthalic anhydride with hydrazine, a classic method for constructing the phthalazinone core. The choice of pathway often depends on the commercial availability and cost of the starting materials. The resulting 7-bromo-substituted product is a versatile and valuable building block, poised for further elaboration in the pursuit of novel therapeutics.

References

- J-Stage. (n.d.). Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity.

- Phthalazinone. (n.d.). Phthalazinone.

- Sciforum. (n.d.). Synthesis of new phthalazinedione derivatives.

- Taylor & Francis. (n.d.). Design and Synthesis of Novel Phthalazinone Derivatives As Potent poly(ADP-ribose)polymerase 1 Inhibitors.

- Journal of Pharmaceutical Research International. (2019, June 8). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives.

- PrepChem.com. (n.d.). Synthesis of 6-bromo-7-hydroxy-1(2H)-phthalazinone.

- ECHEMI. (n.d.). 152265-57-1, this compound Formula.

- PubMed Central. (n.d.). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents.

- Beilstein Journals. (n.d.). Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity.

- Sigma-Aldrich. (n.d.). 4-bromophthalic acid.

- PubMed. (n.d.). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery.

- ChemicalBook. (2025, August 21). 4-BROMO PHTHALIC ANHYDRUS.

- PubChem. (n.d.). 4-Bromophthalic acid.

- MDPI. (n.d.). Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction.

- Longdom Publishing. (n.d.). Recent Developments in Chemistry of Phthalazines.

- ResearchGate. (2019, April 24). How to convert anhydrides into acid hydrazide?.

Sources

- 1. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity [jstage.jst.go.jp]

- 4. mdpi.com [mdpi.com]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. 4-bromophthalic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. 4-BROMO PHTHALIC ANHYDRUS | 86-90-8 [chemicalbook.com]

An In-depth Technical Guide to 7-Bromophthalazin-1(2H)-one (CAS: 152265-57-1)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Architect in Modern Drug Discovery

In the intricate landscape of medicinal chemistry, certain molecules, while not therapeutic agents themselves, serve as indispensable cornerstones for the synthesis of groundbreaking drugs. 7-Bromophthalazin-1(2H)-one is a prime example of such a pivotal scaffold. Its true significance lies not in its own biological activity, but in the versatile chemical handles it offers for the construction of complex, biologically active compounds. This guide provides a comprehensive exploration of this compound, from its fundamental properties and synthesis to its critical role in the development of targeted cancer therapies, particularly as a key building block for Poly(ADP-ribose) polymerase (PARP) inhibitors.

Section 1: Core Chemical and Physical Identity

This compound is a heterocyclic organic compound with the molecular formula C₈H₅BrN₂O.[1] The presence of a bromine atom on the phthalazinone core provides a reactive site for various chemical modifications, making it a valuable intermediate in organic synthesis.

| Property | Value | Source |

| CAS Number | 152265-57-1 | [2][3] |

| Molecular Formula | C₈H₅BrN₂O | [1][4] |

| Molecular Weight | 225.04 g/mol | [1] |

| Appearance | White to yellow solid | [4] |

| Storage Temperature | Room Temperature | [4] |

A comprehensive Safety Data Sheet (SDS) should always be consulted before handling this compound. Key safety precautions include wearing appropriate personal protective equipment (PPE) such as gloves and safety goggles, and working in a well-ventilated area to avoid inhalation of dust.[5][6][7][8]

Section 2: Synthesis and Purification of this compound

The synthesis of this compound can be achieved through several reported methods. One common approach involves the reaction of 5-bromo-2-formyl benzoic acid with hydrazine hydrate.[9]

Illustrative Synthetic Protocol:

This protocol is a representative example and may require optimization based on laboratory conditions and available starting materials.

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,6-dibromoisobenzothiophen-1(3H)-one in ethanol.

-

Add hydrazine monohydrate to the solution via a syringe.

Step 2: Reflux

-

Heat the reaction mixture to reflux and maintain for approximately 1.5 hours.

Step 3: Precipitation and Filtration

-

Cool the solution to room temperature.

-

Add ice water to the reaction mixture to induce precipitation of the product.

-

Collect the precipitate by vacuum filtration.

Step 4: Drying

-

Dry the collected solid under vacuum overnight to yield this compound as a white solid.[9]

Purification:

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain a product of higher purity.

Synthesis Workflow Diagram:

Caption: A generalized workflow for the synthesis of this compound.

Section 3: The Pivotal Role in the Synthesis of PARP Inhibitors

The phthalazinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[10][11][12] this compound, in particular, has gained significant attention as a key building block for the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.[13][14]

PARP is a family of enzymes crucial for DNA repair.[15][16] In cancer cells with mutations in DNA repair genes like BRCA1 and BRCA2, inhibiting PARP leads to a synthetic lethality, where the accumulation of DNA damage results in cell death.[16][17][18] This targeted approach has led to the development of several approved PARP inhibitors for treating various cancers.[13]

The bromine atom on this compound serves as a convenient handle for introducing various substituents through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This allows for the systematic modification of the phthalazinone core to optimize the potency, selectivity, and pharmacokinetic properties of the resulting PARP inhibitors.

PARP Signaling and Inhibition Pathway:

Caption: The mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cancer cells.

Section 4: Experimental Protocols and Methodologies

The following is a generalized protocol for a Suzuki coupling reaction using this compound as a starting material. This is a foundational step in the synthesis of many PARP inhibitors.

Suzuki Coupling Protocol:

Materials:

-

This compound

-

Arylboronic acid or ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Dioxane, Toluene, DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask, add this compound, the arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

-

Add the palladium catalyst (typically 1-5 mol%).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Section 5: Conclusion and Future Perspectives

This compound has firmly established its importance as a versatile and indispensable building block in modern drug discovery. Its application in the synthesis of PARP inhibitors has directly contributed to the advancement of targeted cancer therapies. The chemical tractability of this scaffold ensures its continued relevance in the development of next-generation therapeutics. Future research will likely focus on leveraging this core structure to create novel inhibitors of other enzymes, as well as exploring its potential in the synthesis of compounds with a broader range of biological activities. The foundational knowledge of its synthesis and reactivity, as outlined in this guide, will be crucial for scientists and researchers aiming to innovate in the field of medicinal chemistry.

References

-

PrepChem. Synthesis of 6-bromo-7-hydroxy-1(2H)-phthalazinone. Available at: [Link]

-

MDPI. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Available at: [Link]

-

Beilstein Journals. Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. Available at: [Link]

-

Home Sunshine Pharma. 6-Bromophthalazin-1(2H)-One CAS 75884-70-7. Available at: [Link]

-

PubMed. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Available at: [Link]

-

PubMed. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Available at: [Link]

-

Qingdao Sanhuan Colorchem CO.,LTD. MSDS PIGMENT RED 57-1. Available at: [Link]

-

PubMed Central. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Available at: [Link]

-

PubMed. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. Available at: [Link]

-

Designer Molecules, Inc. Safety Data Sheet. Available at: [Link]

-

Unknown. Material Safety Data Sheet. Available at: [Link]

-

PubChem. 6-Bromophthalazin-1(2h)-one. Available at: [Link]

-

PubMed Central. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Available at: [Link]

-

ecancer. PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting. Available at: [Link]

-

PubMed Central. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Available at: [Link]

-

Unknown. Pigment Red 57:1 - Safety Data Sheet. Available at: [Link]

-

PubMed Central. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Available at: [Link]

-

Wiley Online Library. ChemInform Abstract: Phthalazin-1(2H)-one as a Remarkable Scaffold in Drug Discovery. Available at: [Link]

-

Taylor & Francis Online. PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting. Available at: [Link]

-

MDPI. The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review. Available at: [Link]

-

PubMed Central. PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies. Available at: [Link]

-

ResearchGate. Mechanism of Action of PARP Inhibitors. Available at: [Link]

-

ResearchGate. (PDF) PARP inhibitors: Review of mechanisms of action and BRCA1/2 mutation targeting. Available at: [Link]

-

Frontiers. Perspectives on PARP Inhibitor Combinations for Ovarian Cancer. Available at: [Link]

-

PubMed Central. Inhibitors of PARP: Number crunching and structure gazing. Available at: [Link]

-

PubMed Central. Role of PARP Inhibitors: A New Hope for Breast Cancer Therapy. Available at: [Link]

Sources

- 1. This compound - CAS:152265-57-1 - Sunway Pharm Ltd [3wpharm.com]

- 2. This compound | 152265-57-1 [chemicalbook.com]

- 3. 152265-57-1 | CAS DataBase [m.chemicalbook.com]

- 4. 6-Bromophthalazin-1(2H)-One CAS 75884-70-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. cncolorchem.com [cncolorchem.com]

- 6. designermoleculesinc.com [designermoleculesinc.com]

- 7. conncoll.edu [conncoll.edu]

- 8. solarimpex.com [solarimpex.com]

- 9. echemi.com [echemi.com]

- 10. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting [termedia.pl]

- 17. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Role of PARP Inhibitors: A New Hope for Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 7-Bromophthalazin-1(2H)-one: A Technical Guide for Researchers

Introduction

7-Bromophthalazin-1(2H)-one is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development.[1][2] As a derivative of the phthalazinone core, it serves as a versatile scaffold for the synthesis of novel therapeutic agents.[1][2] Accurate structural elucidation and characterization are paramount for advancing research and ensuring the integrity of synthesized compounds. This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into data interpretation and experimental considerations.

The structural confirmation of a synthesized compound like this compound follows a logical workflow that integrates multiple spectroscopic techniques. Each method provides unique and complementary information, culminating in an unambiguous structural assignment.

Caption: General workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR are indispensable for its complete structural assignment. For optimal results, spectra are typically recorded in a deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆), which can effectively dissolve the compound and has well-characterized solvent residual peaks.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of protons in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~12.82 | Broad Singlet | 1H | - | N-H (amide) |

| ~8.39 | Singlet | 1H | - | H-4 |

| ~8.30 | Doublet | 1H | 2.0 | H-8 |

| ~8.11 | Doublet of Doublets | 1H | 8.5, 2.2 | H-6 |

| ~7.90 | Doublet | 1H | 8.3 | H-5 |

Data acquired on a 500 MHz spectrometer in DMSO-d₆.

Interpretation and Experimental Insights:

-

Amide Proton (N-H): The broad singlet observed at approximately 12.82 ppm is characteristic of an amide proton. Its broadness is a result of quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange with trace amounts of water in the solvent. The downfield chemical shift is indicative of a proton attached to a nitrogen atom within a conjugated system and involved in intermolecular hydrogen bonding.

-

Aromatic Protons: The signals in the aromatic region (7.90-8.39 ppm) correspond to the four protons on the benzene and pyridazinone rings.

-

The singlet at ~8.39 ppm is assigned to the H-4 proton of the pyridazinone ring, which lacks adjacent proton neighbors to couple with.

-

The doublet at ~8.30 ppm with a small coupling constant (J = 2.0 Hz) is assigned to H-8. This proton exhibits meta-coupling with H-6.

-

The doublet of doublets at ~8.11 ppm is assigned to H-6. It shows ortho-coupling with H-5 (J = 8.5 Hz) and meta-coupling with H-8 (J = 2.2 Hz).

-

The doublet at ~7.90 ppm with a larger coupling constant (J = 8.3 Hz) is assigned to H-5, which is ortho-coupled to H-6.

-

-

Causality in Experimental Choices: The choice of DMSO-d₆ as a solvent is crucial. Its ability to form hydrogen bonds with the N-H proton helps in observing this otherwise potentially exchangeable proton. Furthermore, its high boiling point allows for variable temperature NMR studies if required. A high-field NMR spectrometer (500 MHz in this case) is essential for resolving the fine coupling patterns in the aromatic region, which would likely overlap at lower field strengths.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the number and chemical environment of the carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~159-162 | C=O (Carbonyl Carbon) |

| ~145-148 | C-4 |

| ~135-138 | C-8a |

| ~130-133 | C-6 |

| ~128-131 | C-5 |

| ~125-128 | C-4a |

| ~122-125 | C-8 |

| ~118-121 | C-7 (C-Br) |

Predicted values based on analogous structures and substituent effects.[3][4]

Interpretation and Experimental Insights:

-

Carbonyl Carbon: The signal in the most downfield region (~159-162 ppm) is assigned to the carbonyl carbon (C=O) of the lactam ring. Its deshielded nature is due to the double bond to the electronegative oxygen atom.

-

Aromatic and Heterocyclic Carbons: The remaining signals in the range of ~118-148 ppm correspond to the carbons of the fused ring system. The carbon attached to the bromine atom (C-7) is expected to be in the upfield part of this region due to the heavy atom effect of bromine. The specific assignments can be definitively confirmed using two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).

-

Self-Validating Protocols: To ensure the accuracy of the assignments, a comprehensive set of NMR experiments should be performed. This includes ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC). The correlation signals observed in the 2D spectra provide unambiguous evidence for the connectivity of the atoms, thus validating the structural assignment.

Caption: A streamlined protocol for acquiring high-quality NMR data.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3200-3000 | N-H Stretch | Amide |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~1660-1680 | C=O Stretch | Lactam (Amide) |

| ~1600, ~1475 | C=C Stretch | Aromatic Ring |

| ~1300-1400 | C-N Stretch | Amide |

| ~800-850 | C-H Bend (out-of-plane) | Substituted Aromatic |

| ~600-700 | C-Br Stretch | Aryl Bromide |

Data based on typical values for similar compounds.[5][6][7]

Interpretation and Experimental Insights:

-

N-H and C=O Stretching: The presence of a strong, broad absorption band around 3200-3000 cm⁻¹ is indicative of the N-H stretching vibration of the amide group, likely broadened by hydrogen bonding. The sharp, intense absorption in the region of 1660-1680 cm⁻¹ is a key diagnostic peak for the C=O stretching of the lactam ring.

-

Aromatic Features: Aromatic C-H stretching vibrations typically appear as weaker bands just above 3000 cm⁻¹. The characteristic C=C stretching vibrations of the aromatic rings are observed at approximately 1600 and 1475 cm⁻¹.

-

C-Br Bond: The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 600 and 700 cm⁻¹.

-

Experimental Considerations: For solid samples like this compound, the KBr (potassium bromide) pellet method is a common and reliable sample preparation technique. The compound is finely ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used, which requires minimal sample preparation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 225.0 / 227.0 | [M+H]⁺ | Molecular ion peak with isotopic pattern for one bromine atom (approximately 1:1 ratio). |

Data obtained by Electrospray Ionization (ESI).

Interpretation and Experimental Insights:

-

Molecular Ion Peak: Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is readily observed. The presence of a pair of peaks at m/z 225.0 and 227.0 with a near 1:1 intensity ratio is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes). This provides strong evidence for the molecular formula C₈H₅BrN₂O (exact mass of the protonated molecule: 224.9663 for ⁷⁹Br and 226.9643 for ⁸¹Br).

-

Fragmentation Pattern: While ESI is a soft ionization method, fragmentation can be induced in the mass spectrometer (e.g., through collision-induced dissociation in MS/MS experiments). The fragmentation of phthalazinone derivatives often involves the loss of small neutral molecules like CO, N₂, and HCN.[8] For this compound, characteristic fragmentation pathways would likely involve the initial loss of CO from the lactam ring, followed by further fragmentation of the resulting heterocyclic system.

-

Authoritative Grounding in Methodology: The choice of ionization technique is critical. ESI is well-suited for polar molecules like this compound and typically yields a prominent molecular ion, which is essential for confirming the molecular weight. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and MS, provides a robust framework for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle, and a thorough understanding of the data and the principles behind the experimental choices is essential for researchers in the field of drug discovery and development. The data and protocols presented in this guide serve as a valuable resource for the unambiguous characterization of this important heterocyclic compound.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

-

ResearchGate. (n.d.). ¹H- and ¹³C-NMR chemical shifts for compound 7. Retrieved from [Link]

-

Oregon State University. (n.d.). ¹³C NMR Chemical Shifts. Retrieved from [Link]

-

DergiPark. (2012). Infrared and Micro-Raman Spectroscopic Studies of [M(1(2H)- phthalazinone)n.Cl2] (M = Co, Cu and Mn; n = 1, 2) complexes. Retrieved from [Link]

-

Beilstein Journals. (2021). Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. Retrieved from [Link]

-

Wiley-VCH. (2002). ¹H and ¹³C NMR Study of 1‐Hydrazino‐2,3‐dihydro‐1H‐pyrazolo[1,2‐a]pyridazine‐5,8‐diones and ‐1H‐pyrazolo[1,2‐b]phthalazine‐5,10‐diones and Their Ring‐Chain Tautomerism. Retrieved from [Link]

-

SlideShare. (2013). Ion fragmentation of small molecules in mass spectrometry Class overview. Retrieved from [Link]

-

ResearchGate. (n.d.). Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. Retrieved from [Link]

-

CORE. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Retrieved from [Link]

-

RACO. (2009). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

-

SlideShare. (2011). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Retrieved from [Link]

-

PubMed Central. (n.d.). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Retrieved from [Link]

- Balci, M. (2005). Basic ¹H- and ¹³C-NMR Spectroscopy. Elsevier.

-

Biointerface Research in Applied Chemistry. (2020). Synthesis, Spectral Characterization, in Vitro and in Silico Studies of Benzodioxin Pyrazoline derivatives. Retrieved from [Link]

-

ResearchGate. (2005). Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.2: Fragmentation. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). ¹H NMR and ¹³C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

-

ResearchGate. (2002). ¹H and ¹³C NMR Study of 1‐Hydrazino‐2,3‐dihydro‐1H‐pyrazolo[1,2‐a]pyridazine‐5,8‐diones and ‐1H‐pyrazolo[1,2‐b]phthalazine‐5,10‐diones and Their Ring‐Chain Tautomerism. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

Sources

- 1. BJOC - Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity [beilstein-journals.org]

- 2. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 8. raco.cat [raco.cat]

An In-depth Technical Guide to the Starting Materials for 7-Bromophthalazin-1(2H)-one

Abstract: 7-Bromophthalazin-1(2H)-one is a heterocyclic compound of significant interest in medicinal chemistry, serving as a crucial scaffold and building block in the development of novel therapeutic agents.[1][2] Its utility stems from the privileged phthalazinone core, which is present in numerous pharmacologically active molecules, including PARP inhibitors like Olaparib.[1] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the primary synthetic routes and key starting materials for preparing this compound. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present comparative data to inform synthetic strategy.

The Phthalazinone Scaffold: A Cornerstone in Drug Discovery

Phthalazinone derivatives are recognized for their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antihypertensive, and antidiabetic properties.[2][3] The fused heterocyclic system offers a rigid and versatile framework for molecular design, enabling targeted interactions with various biological entities. The introduction of a bromine atom at the 7-position, as in our target molecule (CAS No. 152265-57-1), provides a valuable handle for further functionalization through cross-coupling reactions, allowing for the creation of diverse chemical libraries for drug screening.[4][5]

Principal Synthetic Pathways to this compound

The synthesis of the this compound core is most reliably achieved through the cyclocondensation of a suitably substituted benzene precursor with a hydrazine source. The choice of starting material dictates the overall efficiency, cost, and scalability of the synthesis. The primary strategies converge on two main classes of brominated precursors: ortho-carbonyl benzoic acids and phthalic anhydrides.

Caption: Reaction mechanism for the synthesis from 5-bromo-2-formylbenzoic acid.

Experimental Protocol: Synthesis from 5-Bromo-2-formylbenzoic Acid [6]

-

Setup: To a suitable reaction vessel, add a 3M aqueous solution of 5-bromo-2-formylbenzoic acid (1.0 equivalent).

-

Reagent Addition: Add hydrazine hydrate (5.0 equivalents) to the solution. The excess hydrazine ensures complete reaction and compensates for its volatility.

-

Reaction: Heat the reaction mixture to 95°C.

-

Monitoring: Maintain the temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature, which typically induces precipitation of the product.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove excess hydrazine and other water-soluble impurities.

-

Drying: Dry the isolated solid under vacuum to yield this compound.

The 4-Bromophthalic Anhydride Route

An alternative and common strategy involves the use of 4-bromophthalic anhydride. This approach is advantageous if the anhydride is more readily available or cheaper than the corresponding phthalaldehydic acid.

Causality and Mechanism: The reaction of a phthalic anhydride with hydrazine is a classical method for phthalazinone synthesis. [3][7]The initial step is the nucleophilic attack of a hydrazine nitrogen on one of the anhydride carbonyls, leading to ring-opening and the formation of a 2-acyl-5-bromobenzoic acid hydrazide intermediate. This intermediate then undergoes intramolecular cyclization via condensation between the remaining nitrogen and the carboxylic acid, followed by dehydration to form the final product. Acetic acid is often used as a solvent or catalyst to facilitate the dehydration step. [3] Experimental Protocol: Synthesis from 4-Bromophthalic Anhydride

-

Setup: Suspend 4-bromophthalic anhydride (1.0 equivalent) in a suitable solvent such as ethanol or glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

-

Reagent Addition: Add hydrazine hydrate (1.0 to 1.2 equivalents) dropwise to the suspension. The reaction is often exothermic.

-

Reaction: Heat the mixture to reflux and maintain for several hours (typically 2-5 hours).

-

Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.

-

Work-up: Cool the reaction mixture to room temperature. If the product precipitates, it can be isolated directly. Otherwise, the solvent may need to be partially removed under reduced pressure.

-

Isolation: Collect the precipitate by filtration. Wash the solid with cold ethanol and then water.

-

Purification: The crude product can be recrystallized from a suitable solvent like ethanol or acetic acid to achieve high purity.

Alternative Synthetic Approaches

While less common for this specific isomer, other precursors can be adapted to synthesize the 7-bromophthalazinone core.

From Phthalide Precursors

The use of a substituted phthalide (isobenzofuranone) provides another entry point. For example, 3,6-dibromoisobenzothran-1(3H)-one has been successfully converted to this compound. [6] Causality and Mechanism: In this reaction, hydrazine acts as a nucleophile, attacking the ester carbonyl of the phthalide ring. This leads to a ring-opening/ring-closing cascade. One of the bromine atoms is displaced during this process, which suggests a more complex mechanism, possibly involving a reduction or elimination-addition sequence facilitated by the reaction conditions.

Experimental Protocol: Synthesis from 3,6-Dibromoisobenzothran-1(3H)-one [6]

-

Setup: Dissolve 3,6-dibromoisobenzothran-1(3H)-one (1.0 equivalent) in ethanol in a round-bottom flask.

-

Reagent Addition: Add hydrazine monohydrate (5.0 equivalents) via syringe.

-

Reaction: Heat the solution to reflux for 1.5 hours.

-

Work-up: Cool the solution to room temperature and add ice water to precipitate the product.

-

Isolation: Collect the precipitate by vacuum filtration and dry under vacuum. This method reportedly yields the product in 56% yield. [6]

Summary of Synthetic Strategies

The optimal choice of starting material depends on factors like commercial availability, cost, and desired scale. The following table summarizes the key aspects of the discussed routes.

| Starting Material | Key Reagents | Typical Solvents | Advantages | Disadvantages | Yield |

| 5-Bromo-2-formylbenzoic Acid | Hydrazine Hydrate | Water | High atom economy, simple work-up, often high yielding. | Precursor may be less common or more expensive. | Good to Excellent |

| 4-Bromophthalic Anhydride | Hydrazine Hydrate | Ethanol, Acetic Acid | Readily available starting material, well-established reaction. | May require recrystallization for high purity. | Good |

| 3,6-Dibromoisobenzothran-1(3H)-one | Hydrazine Monohydrate | Ethanol | Utilizes a different class of precursor. | Lower reported yield, more complex starting material. | Moderate (56%) [6] |

Conclusion

The synthesis of this compound is reliably achieved through well-established cyclocondensation reactions. For researchers and drug development professionals, the most practical and efficient routes begin with either 5-bromo-2-formylbenzoic acid or 4-bromophthalic anhydride . The choice between these two premier starting materials will largely be driven by their commercial availability and cost. The protocols outlined in this guide are robust and scalable, providing a solid foundation for accessing this valuable heterocyclic scaffold for further elaboration in drug discovery programs.

References

-

Recent Developments in Chemistry of Phthalazines - Longdom Publishing. (2015). Organic Chemistry: Current Research. [Link]

-

Phthalazinone. Ph.D. Thesis, Faculty of Science, Al-Azhar University. [Link]

-

Recent Developments in Chemistry of Phthalazines. (2015). Organic chemistry. [Link]

-

Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate through PAT-Guided Process Development. (2015). ACS Publications. [Link]

-

Novel 4-substituted-2(1H)-phthalazinone derivatives: synthesis, molecular modeling study and their effects on α-receptors. (2013). PubMed. [Link]

-

An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. (2019). Journal of Pharmaceutical Research International. [Link]

-

Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024). PMC - NIH. [Link]

-

Proposed mechanism for the synthesis of phthalazinones. ResearchGate. [Link]

-

Synthesis of 6-bromo-7-hydroxy-1(2H)-phthalazinone. PrepChem.com. [Link]

-

Synthesis of 3-bromobenzaldehyde. PrepChem.com. [Link]

-

Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. (2020). PubMed Central. [Link]

-

Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. (2021). Beilstein Journals. [Link]

-

Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. (2015). PubMed. [Link]

Sources

- 1. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. This compound | 152265-57-1 [chemicalbook.com]

- 5. This compound - CAS:152265-57-1 - Sunway Pharm Ltd [3wpharm.com]

- 6. echemi.com [echemi.com]

- 7. longdom.org [longdom.org]

Introduction: The Phthalazinone Core in Modern Drug Discovery

An In-Depth Technical Guide to 7-Bromophthalazin-1(2H)-one: A Core Scaffold for Targeted Therapeutics

The phthalazinone heterobicycle is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1] This benzo-fused 1,2-diazine system provides a rigid, planar framework that is amenable to functionalization at key positions, enabling chemists to modulate interactions with diverse biological targets. Phthalazinone derivatives have demonstrated a remarkable spectrum of activities, including anticancer, anti-inflammatory, antihypertensive, and antidiabetic properties.[1][2]

Within this versatile chemical class, this compound (CAS No. 152265-57-1) has emerged as a particularly valuable synthetic intermediate.[3][4] Its strategic placement of a bromine atom offers a reactive handle for advanced synthetic transformations, such as palladium-catalyzed cross-coupling reactions, while the phthalazinone core itself serves as a potent pharmacophore. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its critical role in the development of targeted cancer therapies like PARP inhibitors.

Physicochemical Properties and Structural Elucidation

Understanding the fundamental characteristics of this compound is essential for its effective use in synthesis and drug design.

Core Properties

The key physicochemical data for this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 152265-57-1 | [4][5] |

| Molecular Formula | C₈H₅BrN₂O | [4] |

| Molecular Weight | 225.04 g/mol | [4] |

| Appearance | White to off-white solid | [3] |

| IUPAC Name | 7-bromo-2H-phthalazin-1-one | [4] |

Structural Features and Tautomerism

Like other 1(2H)-phthalazinones, the 7-bromo derivative exists in a tautomeric equilibrium between the lactam (amide) and lactim (enol) forms. Theoretical and experimental studies have shown that the lactam form is overwhelmingly predominant, despite the lactim form possessing greater aromaticity. This equilibrium is a critical consideration in designing reactions, as alkylation can potentially occur at either the N2-nitrogen or the O1-oxygen, though N-alkylation is typically favored under most conditions.[6]

Caption: Lactam-Lactim tautomerism of this compound.

Spectroscopic Signature

-

¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show distinct signals in the aromatic region (δ 7.8-8.4 ppm). Key signals would include a singlet for the proton at C4, and a set of doublets and a doublet of doublets corresponding to the three protons on the brominated benzene ring. A broad singlet at lower field (δ ~12.8 ppm) would be characteristic of the N-H proton of the lactam.[3]

-

¹³C NMR (DMSO-d₆): The carbon spectrum would display eight signals, including one for the carbonyl carbon (C=O) around 160 ppm. The remaining signals would appear in the aromatic region (approx. 120-140 ppm), with the carbon bearing the bromine atom (C7) showing a characteristic shift.

-

IR Spectroscopy: The infrared spectrum would be dominated by a strong absorption band for the carbonyl (C=O) stretching of the cyclic amide (lactam) group, typically appearing around 1650-1670 cm⁻¹. Another prominent feature would be a broad absorption in the 3100-3300 cm⁻¹ region, corresponding to the N-H stretch.[9][10]

-

Mass Spectrometry (EI-MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks, with nearly equal intensity, which is the hallmark of a molecule containing one bromine atom.[9] The molecular ion peak would appear at m/z 224 and 226.

Synthesis of this compound

The most direct and widely adopted method for synthesizing the phthalazinone core involves the cyclocondensation of a 2-acylbenzoic acid derivative with hydrazine.[2] This classical approach provides a reliable and efficient pathway to this compound.

Synthetic Rationale

The reaction proceeds via the nucleophilic attack of hydrazine on the aldehyde carbonyl of 5-bromo-2-formylbenzoic acid, followed by an intramolecular cyclization via attack of the second hydrazine nitrogen on the carboxylic acid, and subsequent dehydration to form the stable heterocyclic ring system. The choice of a polar solvent like water or an alcohol facilitates the reaction, and heating is required to drive the dehydration and ring closure to completion.[3]

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for the synthesis of this compound.[3]

-

Reaction Setup: To a solution of 5-bromo-2-formylbenzoic acid (1.0 eq) in a suitable solvent such as water or isopropyl alcohol (approx. 0.2 M concentration), add hydrazine monohydrate (5.0 eq).

-

Cyclocondensation: Heat the reaction mixture to reflux (typically 95-100 °C) for 2 to 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Isolation: Cool the reaction mixture to room temperature. If a precipitate has formed, add ice water to ensure complete precipitation of the product.

-

Purification: Collect the white solid product by vacuum filtration. Wash the solid thoroughly with cold water (3 x volume) and then with a cold non-polar solvent like hexanes to remove any non-polar impurities.

-

Drying: Dry the purified product under vacuum overnight to yield this compound. The product is often of sufficient purity for subsequent steps without further purification.

Chemical Reactivity and Synthetic Utility

The utility of this compound stems from its two primary reactive sites: the N2-position of the lactam and the C7-bromine atom. This dual reactivity allows for the sequential or orthogonal introduction of different molecular fragments, making it a versatile building block.

Caption: The principle of synthetic lethality with PARP inhibitors in BRCA-mutated cells.

Role of this compound

The phthalazinone core is a validated pharmacophore that mimics the nicotinamide moiety of NAD+, the natural substrate for PARP, effectively blocking the enzyme's active site. [11]Drugs like Olaparib, the first FDA-approved PARP inhibitor, feature this core structure. [12][13] this compound serves as an ideal starting point for creating novel PARP inhibitors. A synthetic campaign could involve:

-

N-Alkylation: Introduction of a piperazine-containing side chain at the N2 position, a common feature in many potent PARP inhibitors designed to enhance solubility and interact with the protein surface.

-

C7-Functionalization: Using the bromine as a handle for Suzuki or other cross-coupling reactions to add diverse aromatic or heterocyclic groups. This C7-vector allows for systematic exploration of the solvent-exposed region of the PARP active site, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic building block for the rational design of modern therapeutics. Its robust and scalable synthesis, combined with the orthogonal reactivity of its N-H and C-Br sites, provides a flexible platform for generating complex molecular architectures. Its direct relevance to the pharmacophore of PARP inhibitors places it at the forefront of research in targeted cancer therapy. For researchers and drug development professionals, a thorough understanding of the chemistry and potential of this compound is crucial for unlocking the next generation of precision medicines.

References

-

[El-Ghozzi, M., et al. (2022). Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c]t[2][5][14]riazines. Journal of Chemical Crystallography, 53, 238-251.]([Link])

Sources

- 1. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. echemi.com [echemi.com]

- 4. This compound - CAS:152265-57-1 - Sunway Pharm Ltd [3wpharm.com]

- 5. This compound | 152265-57-1 [chemicalbook.com]

- 6. BJOC - Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity [beilstein-journals.org]

- 7. WebSpectra - Problems in NMR and IR Spectroscopy [webspectra.chem.ucla.edu]

- 8. Problems from Previous Years' Exams [chem.uci.edu]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. a2bchem.com [a2bchem.com]

- 12. A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. pharmacytimes.com [pharmacytimes.com]

- 14. Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Phthalazinone Scaffold as a Privileged Core in Drug Discovery

An In-Depth Technical Guide to the Potential Biological Activity of 7-Bromophthalazin-1(2H)-one

The phthalazinone heterocyclic system is a cornerstone in medicinal chemistry, recognized for its remarkable pharmacological versatility.[1] This fused heterocycle is a common structural feature in numerous bioactive compounds, demonstrating a wide array of activities including anticancer, anti-inflammatory, antihypertensive, and antidiabetic properties.[1][2][3] Its prevalence in clinically relevant molecules has established it as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity.

This guide focuses on a specific derivative, this compound. While direct, extensive biological data for this particular molecule is emerging, its structural relationship to a class of highly successful therapeutic agents provides a strong, rational basis for exploring its potential activities. This document will synthesize information from related compounds to postulate the most probable mechanisms of action for this compound, detail robust experimental protocols for validation, and provide expert insights into its potential as a research tool and therapeutic lead, with a primary focus on its promising role in oncology.

Part 1: Chemical Profile and Synthesis

A thorough understanding of a compound's potential begins with its fundamental chemical properties and a reliable synthetic route.

Chemical Identity and Properties

| Property | Value |

| IUPAC Name | 7-bromo-2H-phthalazin-1-one |

| CAS Number | 152265-57-1[4] |

| Molecular Formula | C₈H₅BrN₂O[5] |

| Molecular Weight | 225.04 g/mol [5] |

| Appearance | Typically a white to off-white solid |

| Canonical SMILES | C1=CC2=C(C=C1Br)C(=O)NNC=C2 |

Representative Synthesis Workflow

The synthesis of this compound can be achieved through the cyclization of a corresponding bromo-substituted benzoic acid derivative with hydrazine. A common route involves the reaction of 5-bromo-2-formylbenzoic acid with hydrazine hydrate.[6] This reaction is typically performed under reflux conditions in a suitable solvent like ethanol or isopropyl alcohol.[6]

Protocol 1: Synthesis of this compound

-

Reaction Setup: To a solution of 5-bromo-2-formylbenzoic acid (1 equivalent) in an appropriate solvent (e.g., isopropyl alcohol, 10 mL per gram of starting material), add hydrazine hydrate (approximately 5 equivalents) dropwise at room temperature.[6]

-

Cyclization: Heat the reaction mixture to reflux (typically 80-100°C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the mixture to room temperature. The product often precipitates as a white solid.

-

Purification: Filter the precipitate and wash thoroughly with cold water to remove excess hydrazine and other water-soluble impurities.[6]

-

Drying: Dry the isolated solid under a vacuum to yield this compound. Further purification can be achieved by recrystallization if necessary.

Caption: A representative workflow for the synthesis of this compound.

Part 2: Primary Postulated Biological Activity: PARP Inhibition

The most compelling potential biological activity for this compound is the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes. This hypothesis is strongly supported by the fact that the phthalazinone core is the foundational pharmacophore for Olaparib, a clinically approved PARP inhibitor used in cancer therapy.[7][8]

The Role of PARP and the Principle of Synthetic Lethality

PARP enzymes, particularly PARP1, are critical components of the DNA damage response (DDR) system. They act as sensors for DNA single-strand breaks (SSBs).[9] When a break is detected, PARP binds to the DNA and synthesizes poly(ADP-ribose) chains, which recruit other DNA repair proteins to fix the damage.

In cancer cells with defects in the homologous recombination (HR) pathway for DNA double-strand break (DSB) repair (e.g., those with BRCA1 or BRCA2 mutations), the cell becomes heavily reliant on PARP-mediated SSB repair.[10][11] Inhibition of PARP in these HR-deficient cells prevents the efficient repair of SSBs. During DNA replication, these unrepaired SSBs are converted into cytotoxic DSBs.[9] Since the HR pathway is already compromised, the cell cannot repair these DSBs, leading to genomic instability and ultimately, cell death. This concept, where a deficiency in either of two genes is viable but simultaneous deficiency is lethal, is known as synthetic lethality .[10]

Mechanism of Phthalazinone-Based PARP Inhibition

Phthalazinone-based inhibitors do more than just block the catalytic activity of PARP. A key part of their potent anticancer effect comes from their ability to "trap" the PARP enzyme on the DNA at the site of damage.[12] This PARP-DNA complex is a significant physical obstacle to DNA replication and is even more cytotoxic than the unrepaired SSB itself, effectively converting the PARP enzyme into a DNA poison.[12]

The 7-bromo substituent on the phthalazinone ring is postulated to contribute to the molecule's binding affinity within the NAD+ binding pocket of the PARP enzyme, potentially forming halogen bonds or other hydrophobic interactions that enhance potency and residence time.

Caption: The mechanism of synthetic lethality induced by PARP inhibition in HR-deficient cells.

Part 3: Investigational Assays for PARP Inhibition

To validate the hypothesis that this compound is a PARP inhibitor, a series of biochemical and cell-based assays are required.

Protocol 2: PARP1 Inhibition Assay (Chemiluminescent)

This biochemical assay quantifies the inhibition of PARP1's enzymatic activity.

-

Plate Preparation: Coat a 96-well plate with histones (the protein substrate for PARP1) and incubate overnight at 4°C. Wash the plate to remove unbound histones.

-

Reagent Preparation: Prepare a reaction buffer containing biotinylated NAD+ (the co-substrate). Prepare serial dilutions of this compound and a known PARP inhibitor (e.g., Olaparib) as a positive control.

-

Reaction Initiation: To each well, add activated DNA (to stimulate PARP1), recombinant human PARP1 enzyme, and the test compound/control. Finally, add the biotinylated NAD+ buffer to start the reaction. Incubate for 1 hour at room temperature.

-

Detection: Wash the plate to remove unreacted components. Add Streptavidin-HRP (which binds to the biotinylated ADP-ribose chains attached to the histones).

-

Signal Generation: After another wash, add a chemiluminescent HRP substrate.

-

Data Acquisition: Read the luminescence on a plate reader. The signal intensity is proportional to PARP1 activity.

-

Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

Caption: Experimental workflow for a chemiluminescent PARP1 inhibition assay.

Protocol 3: Cell Viability Assay in BRCA-Deficient vs. Proficient Cells

This assay tests the principle of synthetic lethality in a cellular context.

-

Cell Culture: Culture a pair of isogenic cell lines, one with wild-type BRCA1/2 (HR-proficient) and one with mutated or knocked-out BRCA1/2 (HR-deficient).

-

Cell Seeding: Seed both cell lines into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for 72 hours. Include untreated and vehicle-only controls.

-

Viability Assessment: After incubation, add a viability reagent (e.g., CellTiter-Glo®, which measures ATP levels, or an MTT/XTT reagent).

-

Data Acquisition: Read the luminescence or absorbance according to the reagent manufacturer's instructions.

-

Analysis: Plot the cell viability against the compound concentration for both cell lines. A potent PARP inhibitor will show significantly greater cytotoxicity (a much lower IC₅₀ value) in the BRCA-deficient cell line compared to the BRCA-proficient line.

Part 4: Secondary Potential Biological Activities

While PARP inhibition is the most probable activity, the versatile phthalazinone scaffold has been linked to other targets. These represent secondary avenues for investigation.

| Potential Target/Activity | Rationale & Mechanism | Key References |

| VEGFR-2 Inhibition | Several phthalazinone derivatives act as ATP-competitive inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. Inhibition blocks tumor blood vessel formation. | [2][13][14] |

| Anti-inflammatory Activity | Phthalazinones have shown the ability to inhibit COX-2 and 5-LOX enzymes or reduce the production of prostaglandin E2 (PGE2), indicating potential as anti-inflammatory agents.[3][15][16] | [3][15][16] |

| Aurora Kinase Inhibition | Certain pyrazole-phthalazinone hybrids have been identified as inhibitors of Aurora kinases, which are critical for cell cycle regulation and are often overexpressed in cancers. | [7] |

| p38 MAPK Inhibition | Some oxadiazol-phthalazinone derivatives have been linked to the inhibition of p38 mitogen-activated protein kinase (MAPK), a pathway involved in cellular stress responses and inflammation. | [7] |

Part 5: Summary and Future Directions

This compound is a compelling molecule for biological investigation. Its core phthalazinone structure, shared with the potent PARP inhibitor Olaparib, provides a robust, evidence-based rationale for exploring its activity in oncology. The primary hypothesis is that it functions as a PARP-trapping inhibitor, exhibiting synthetic lethality in cancer cells with homologous recombination deficiencies.

Future research should prioritize:

-

Confirmation of PARP1/2 Inhibition: Performing biochemical assays to determine the IC₅₀ value against PARP1 and PARP2.

-

Cellular Validation: Assessing its cytotoxic effect in a panel of isogenic BRCA-proficient and BRCA-deficient cancer cell lines to confirm synthetic lethality.

-

Broad Kinase Screening: Profiling the compound against a panel of kinases (including VEGFR-2, Aurora kinases, and p38 MAPK) to identify primary targets and potential off-target effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with different substitutions at the 7-position and elsewhere on the ring to optimize potency and selectivity.

The exploration of this compound and its derivatives holds significant promise for the development of novel targeted therapies in oncology and potentially other therapeutic areas.

References

-

Teijeira, M., et al. (2015). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. European Journal of Medicinal Chemistry, 90, 62-84. [Link]

-

Hassan, A., et al. (2016). Synthesis and Biological Evaluation of New Phthalazinone Derivatives as Anti-Inflammatory and Anti-Proliferative Agents. Archiv der Pharmazie, 349(2), 114-125. [Link]

-

Vilar, S., et al. (2020). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 25(23), 5732. [Link]

-

Ghorab, M. M., et al. (2016). Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity. Chemical and Pharmaceutical Bulletin, 64(10), 1493-1502. [Link]

-

Asif, M. (2019). Pharmacological activities of various phthalazine and phthalazinone derivatives. Chemistry International, 5(1), 97-108. [Link]

-

Vilar, S., et al. (2020). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. PubMed Central. [Link]

-

PrepChem. (n.d.). Synthesis of 6-bromo-7-hydroxy-1(2H)-phthalazinone. PrepChem.com. [Link]

-

El-Gazzar, M. G., et al. (2018). Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer. Bioorganic Chemistry, 78, 156-168. [Link]

-

El-Sayed, M. A., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2235941. [Link]

-

Elmeligie, S., et al. (2019). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1346-1361. [Link]

-

Karakashev, S., et al. (2018). BET bromodomain inhibition synergizes with PARP inhibitor in epithelial ovarian cancer. Cell Reports, 21(12), 3398-3405. [Link]

-

O'Connor, M. J. (2015). Targeting the DNA Damage Response in Cancer. Molecular Cell, 60(4), 547-560. [Link]

-

Gangjee, A., et al. (2011). Synthesis and biological activity of aminophthalazines and aminopyridazines as novel inhibitors of PGE2 production in cells. Bioorganic & Medicinal Chemistry, 19(11), 3363-3371. [Link]

-

Li, H., et al. (2022). Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights. Frontiers in Oncology, 12, 1003429. [Link]

-

Chilamakuri, R. (2021). Overview of PARP Inhibitors in the Treatment of Ovarian Cancer. Pharmacy Times. [Link]

Sources

- 1. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity [jstage.jst.go.jp]

- 3. zenodo.org [zenodo.org]

- 4. This compound | 152265-57-1 [chemicalbook.com]

- 5. This compound - CAS:152265-57-1 - Sunway Pharm Ltd [3wpharm.com]

- 6. echemi.com [echemi.com]

- 7. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BET bromodomain inhibition synergizes with PARP inhibitor in epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights [frontiersin.org]

- 11. pharmacytimes.com [pharmacytimes.com]

- 12. PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Biological Evaluation of New Phthalazinone Derivatives as Anti-Inflammatory and Anti-Proliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and biological activity of aminophthalazines and aminopyridazines as novel inhibitors of PGE2 production in cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 7-Bromophthalazin-1(2H)-one Derivatives and Analogs as PARP Inhibitors

Abstract

The phthalazin-1(2H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of biological pathways.[1] This guide provides a comprehensive technical overview of a specific, promising subclass: 7-Bromophthalazin-1(2H)-one derivatives and their analogs. We will delve into the synthetic chemistry, explore their potent inhibitory activity against Poly(ADP-ribose) polymerase (PARP), dissect the structure-activity relationships (SAR), and provide detailed experimental protocols for their synthesis and biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of novel oncology therapeutics.

Introduction: The Rise of Phthalazinones in Oncology

Phthalazinone derivatives represent a critical class of nitrogen-containing heterocyclic compounds that have garnered significant attention for their broad spectrum of pharmacological activities.[2] Their utility spans from anticancer and anti-inflammatory to antihypertensive and antimicrobial applications.[3][4] A pivotal moment in the clinical translation of this scaffold was the development of Olaparib, a potent PARP inhibitor approved for the treatment of certain cancers with BRCA1/2 mutations.[5][6] The success of Olaparib has catalyzed extensive research into related phthalazinone analogs, with the goal of enhancing potency, selectivity, and pharmacokinetic profiles.

The 7-bromo substitution on the phthalazinone core has been a key area of exploration, offering a strategic handle for synthetic modification and potentially influencing the compound's interaction with the PARP active site. This guide will specifically focus on this chemical space, providing a detailed roadmap for researchers navigating the development of next-generation PARP inhibitors based on the this compound framework.

Synthetic Strategies for this compound and its Derivatives

The synthesis of the this compound core and its subsequent derivatization are central to exploring the therapeutic potential of this compound class. Several synthetic routes have been reported, with the choice of method often depending on the desired substitution pattern.

A common and effective method for the synthesis of the core structure involves the cyclization of a substituted benzoic acid derivative with hydrazine. For instance, this compound can be prepared from 5-bromo-2-formyl benzoic acid and hydrazine hydrate.[7]

General Synthetic Workflow